molecular formula C16H23NO3 B5549709 1-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

1-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B5549709
M. Wt: 277.36 g/mol
InChI Key: KVONCPZWAWRLBI-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is an organic compound that features a seven-membered azepane ring attached to a phenyl ring substituted with two methoxy groups. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Safety and Hazards

The safety and hazards associated with “1-[(3,4-dimethoxyphenyl)acetyl]azepane” would depend on its physical and chemical properties. It’s important to handle it with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions for “1-[(3,4-dimethoxyphenyl)acetyl]azepane” could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or synthetic organic chemistry. Further studies could also focus on developing more efficient synthesis methods for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Ring: The phenyl ring with methoxy substitutions can be introduced through Friedel-Crafts acylation or other suitable coupling reactions.

    Final Assembly: The final step involves the coupling of the azepane ring with the substituted phenyl ring under controlled conditions, often using catalysts and specific solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone: Similar structure but with a six-membered piperidine ring.

    1-(Morpholin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone: Contains a morpholine ring instead of an azepane ring.

Uniqueness

1-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of the seven-membered azepane ring, which can impart different chemical and biological properties compared to compounds with six-membered rings.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-19-14-8-7-13(11-15(14)20-2)12-16(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVONCPZWAWRLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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